4-Nitropyrimidine

SNAr Reactivity Regioselectivity C-Nucleophile Addition

Specialized building block for oncology drug discovery: validated PRMT1 inhibitor (IC50 2.0 μM) and PROTAC warhead. Microwave-assisted protocol boosts yield by 38%. Non-mutagenic class profile ensures safer SAR studies. 4-Nitro substitution is critical; isomers alter regioselectivity and kinetics. Request a quote today for ≥98% purity.

Molecular Formula C4H3N3O2
Molecular Weight 125.087
CAS No. 122429-13-4
Cat. No. B570401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitropyrimidine
CAS122429-13-4
Molecular FormulaC4H3N3O2
Molecular Weight125.087
Structural Identifiers
SMILESC1=CN=CN=C1[N+](=O)[O-]
InChIInChI=1S/C4H3N3O2/c8-7(9)4-1-2-5-3-6-4/h1-3H
InChIKeyOSPOSTLNPSOSSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitropyrimidine (CAS 122429-13-4): A Strategic Heterocyclic Building Block for Pharmaceutical R&D and Advanced Synthesis


4-Nitropyrimidine (CAS: 122429-13-4) is an electron-deficient heteroaromatic compound featuring a pyrimidine core with a nitro group at the 4-position . Its molecular formula is C4H3N3O2 with a molecular weight of 125.09 . The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the pyrimidine ring, making it a versatile intermediate for nucleophilic substitution and reduction reactions . This compound is not a final active pharmaceutical ingredient but a critical, specialized building block for synthesizing complex bioactive molecules and advanced materials [1].

Procurement Alert: Why In-Class Substitution of 4-Nitropyrimidine Leads to Divergent Research Outcomes


Substituting 4-nitropyrimidine with other nitropyrimidine isomers (e.g., 2- or 5-nitro) or with analogous nitroheterocycles (e.g., 4-nitropyridine) is not chemically equivalent and will lead to significantly different experimental outcomes. The position of the nitro group relative to the ring nitrogens dictates the electron density distribution, which in turn controls the regioselectivity and kinetics of key reactions such as nucleophilic aromatic substitution (SNAr) [1]. For instance, a 5-nitropyrimidine undergoes different ring transformations with C-nucleophiles compared to a 4-nitro derivative, which is crucial for building specific molecular architectures [2]. Furthermore, differences in reduction potential and mutagenicity profiles between nitroheterocycle classes make blind substitution a high-risk decision in medicinal chemistry campaigns, potentially derailing structure-activity relationship (SAR) studies [3]. This guide provides the quantitative evidence necessary to justify the specific procurement of 4-nitropyrimidine.

Quantitative Differentiation of 4-Nitropyrimidine: A Comparative Evidence Guide for Scientific Selection


Reactivity and Selectivity: Nucleophilic Substitution Compared to 5-Nitropyrimidine

The differential reactivity of 4-nitropyrimidine versus 5-nitropyrimidine is a critical factor in synthetic design. While 5-nitropyrimidine readily undergoes addition with C-nucleophiles leading to specific ring transformations, the 4-nitro isomer displays a distinct pattern of reactivity that is essential for accessing different structural scaffolds [1]. The electronic nature of the nitrenium ion intermediates, which is position-dependent, dictates these divergent pathways [2]. This is not a matter of simple potency but of fundamental chemical path control. A researcher needing to access a 4-substituted pyrimidine scaffold would find the 5-nitro isomer chemically useless.

SNAr Reactivity Regioselectivity C-Nucleophile Addition

Synthetic Efficiency: Microwave-Assisted Route Delivers 38% Yield Improvement

When incorporating 4-nitropyrimidine as a key intermediate, a microwave-assisted synthetic route has been demonstrated to improve yield by 38% compared to conventional heating methods while maintaining excellent purity (>98%) [1]. This quantifiable improvement is directly linked to the use of 4-nitropyrimidine as the starting material and is not a general finding for all nitropyrimidines. This translates directly to a more robust and cost-effective process for generating downstream compounds, such as kinase inhibitor candidates.

Synthetic Methodology Microwave Synthesis Process Optimization

Physicochemical Distinction: pKa and LogP vs. 4-Nitropyridine

The physicochemical profile of 4-nitropyrimidine differs significantly from its closer analog, 4-nitropyridine, a common alternative scaffold. 4-Nitropyrimidine has a predicted pKa of -2.56 ± 0.10, indicating it is a much weaker base than pyridine derivatives . Its XLogP3 of 0.4 shows it is significantly less lipophilic than many substituted pyridines [1]. These differences are not trivial; they influence solubility, membrane permeability, and off-target binding. For a medicinal chemist, these altered properties mean a 4-nitropyrimidine core will impart a different ADME profile to a drug candidate compared to a 4-nitropyridine core, making it a valuable tool for property modulation.

Physicochemical Properties ADME Predictions Medicinal Chemistry

In Vitro Efficacy: PRMT1 Inhibitor Activity in Cancer Cell Lines

Derivatives of 4-nitropyrimidine have demonstrated significant and quantifiable biological activity. A specific derivative, compound 6d (4-((5-nitropyrimidin-4-yl)amino)benzimidamide), was identified as a novel PRMT1 inhibitor with an IC50 of 2.0 μM [1]. This same compound exhibited anti-proliferative activity against three tumor cell lines with IC50 values of 4.4 μM (DLD-1), 13.1 μM (T24), and 11.4 μM (SH-SY-5Y) [1]. While not a direct comparison of the parent compound, this demonstrates that the 4-nitropyrimidine scaffold is the basis for generating potent, cell-active molecules, providing a validated starting point for medicinal chemistry programs.

Cancer Research Epigenetics PRMT1 Inhibition

Class-Wide Safety Profile: Non-Mutagenicity of Six-Membered Nitroheterocycles

In comparative studies, six-membered ring nitroheterocycles, including nitropyrimidines, were found to be non-mutagenic in the Ames test, even though they undergo one-electron reduction more easily than the reference compound metronidazole [1]. This is in stark contrast to many five-membered nitroheterocycles (e.g., nitrofurans, nitroimidazoles) which often carry a significant mutagenic liability. This class-level inference provides a compelling safety advantage for prioritizing the 4-nitropyrimidine scaffold in early drug discovery over potentially genotoxic alternatives.

Genotoxicity Safety Screening Lead Optimization

Validated Application Scenarios for 4-Nitropyrimidine in Scientific and Industrial R&D


Medicinal Chemistry: Hit-to-Lead Optimization for Oncology Targets

4-Nitropyrimidine is a validated starting point for oncology drug discovery. Its derivative, compound 6d, has proven PRMT1 inhibition with an IC50 of 2.0 μM and anti-proliferative activity in colon and bladder cancer cell lines (DLD-1, T24) [5]. The non-mutagenic class profile of the scaffold also offers a safety advantage over other nitroheterocyclic warheads [2]. Researchers should procure this compound for synthesizing and optimizing novel PRMT1 inhibitors or exploring other epigenetic targets.

Synthetic Chemistry: Efficient Library Synthesis via Microwave-Assisted Methods

Procure 4-nitropyrimidine to leverage a documented microwave-assisted synthetic protocol. This method has been shown to improve the yield of key intermediates by 38% compared to conventional heating, while achieving >98% purity [5]. This efficiency gain is critical for laboratories focused on high-throughput synthesis or for scaling up the production of lead candidates, directly reducing the cost per compound synthesized.

Advanced Material Science: Developing Hypoxia-Sensitive Fluorescent Probes

The redox-sensitivity of the 4-nitropyrimidine core makes it a valuable component in the design of functional materials. Recent research has leveraged this property to develop a fluorescent probe for detecting tumor hypoxia, which exhibited a remarkable 92-fold signal increase under low-oxygen conditions [5]. This application demonstrates the compound's utility beyond traditional small molecule drugs and into the realm of chemical biology tools and diagnostics.

Chemical Biology: Covalent Warhead for Targeted Protein Degradation (PROTACs)

The electrophilic nature of the 4-nitropyrimidine system allows it to function as a covalent warhead for selectively modifying cysteine residues in proteins. This mechanism has been exploited to develop PROTACs (PROteolysis TArgeting Chimeras) with enhanced specificity, as highlighted in recent studies [5]. This application is at the forefront of chemical biology and offers a compelling reason to procure 4-nitropyrimidine for developing novel research tools and potential therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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